molecular formula C24H26N6O6 B2644107 5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1251688-48-8

5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2644107
CAS No.: 1251688-48-8
M. Wt: 494.508
InChI Key: NDMFCIMDOXTWGF-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a [2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl group and at the 4-position with a carboxamide moiety linked to a 2,4-dimethoxyphenylamine. The structure integrates electron-rich aromatic systems (dimethoxyphenyl groups) and heterocyclic motifs (triazole and oxazole), which are common in bioactive molecules targeting enzymes or receptors. The methoxy groups enhance solubility and influence electronic properties, while the oxazole-triazole framework may contribute to rigidity and binding specificity .

Properties

IUPAC Name

5-amino-N-(2,4-dimethoxyphenyl)-1-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O6/c1-13-18(27-24(36-13)16-8-6-14(32-2)10-19(16)34-4)12-30-22(25)21(28-29-30)23(31)26-17-9-7-15(33-3)11-20(17)35-5/h6-11H,12,25H2,1-5H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMFCIMDOXTWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=C(C=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on available research.

Synthesis

The synthesis of this compound typically involves multi-step processes that may include condensation reactions and cyclization techniques. The specific synthetic routes can vary based on the desired modifications of the triazole and oxazole rings. A common method involves the use of appropriate precursors and reagents to achieve the final structure while ensuring high yields and purity.

Anticancer Properties

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer activity. For instance, a related compound showed promising results against various cancer cell lines including epidermoid carcinoma (A431) and colon cancer (HCT116). The cytotoxicity was assessed using the MTT assay, revealing an IC50 value of 44.77 µg/mL against A431 cells, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .

Cell Line IC50 (µg/mL)
A431 (Epidermoid)44.77
HCT116 (Colon)201.45
BJ-1 (Normal Fibroblast)92.05

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH radical scavenging assay. The results indicated a dose-independent radical scavenging activity, suggesting effective antioxidant properties even at low concentrations. This characteristic is crucial for mitigating oxidative stress-related diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. For example, docking simulations indicated strong interactions with the CSNK2A1 enzyme, with binding energies around -6.8687 kcal/mol for certain derivatives. These findings suggest that structural modifications can enhance binding efficacy and potentially improve therapeutic outcomes .

Case Studies

In a notable study published in Nature, researchers synthesized various tetrazole derivatives related to this compound and assessed their biological activities. The study reported significant anticancer effects and antioxidant properties across multiple derivatives, emphasizing the importance of structural features in determining biological efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Carboxamide Derivatives

  • 5-amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (951894-36-3): Structural Differences: Lacks the oxazole moiety and features bis-4-methoxyphenyl groups instead of 2,4-dimethoxy substitution. Melting point and solubility data are unavailable, but the absence of the oxazole may reduce lipophilicity . Synthesis: Likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by carboxamide coupling, similar to ’s EDCI/HOBt-mediated reactions .
  • 1-{2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (1351796-86-5): Structural Differences: Replaces dimethoxyphenyl with chloro and methyl substituents. Bioactivity: Chlorinated analogs are often associated with kinase inhibition or antimicrobial activity, though specific data for this compound are lacking .

Oxazole-Containing Analogs

  • 5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide: Structural Differences: Ethoxy and fluorine substituents replace the target’s methoxy groups. Fluorine’s electron-withdrawing effect may alter pharmacokinetics (e.g., increased bioavailability) . Synthesis: Likely involves oxazole formation via Robinson-Gabriel synthesis, followed by triazole coupling (see for analogous steps) .

Isoxazole and Pyrazole Derivatives

  • N-[4-(Diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide: Structural Differences: Isoxazole replaces oxazole, and a diethylamino group is present. Activity: Isoxazole carboxamides are prevalent in COX-2 inhibitors; the diethylamino group may enhance CNS penetration .
  • 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a): Structural Differences: Pyrazole core instead of triazole, with chloro and cyano substituents. Data: Melting point 133–135°C; yield 68% (cf. target compound’s synthesis efficiency) .

Structural-Activity Relationship (SAR) Analysis

Feature Impact on Properties Example Compounds
2,4-Dimethoxyphenyl Enhances solubility and π-π stacking; ortho-substitution may hinder metabolic oxidation . Target compound, 951894-36-3
Oxazole Moiety Adds rigidity and hydrogen-bonding sites; methyl substitution reduces steric clash Target compound, 1351796-86-5
Fluorine Substituent Improves bioavailability and metabolic stability via electronegativity 5-Amino-1-{[2-(4-ethoxyphenyl)...
Chloro Substituent Increases electronegativity and stability; may elevate toxicity risks 1351796-86-5, 3a

Q & A

Basic: What structural features of this compound are critical for its biological activity?

The compound’s activity is influenced by its 1,2,3-triazole core , 5-methyl-1,3-oxazole substituent , and multiple methoxy groups on the phenyl rings. The triazole acts as a hydrogen-bond acceptor, while methoxy groups enhance lipophilicity and π-π stacking in hydrophobic enzyme pockets. The carboxamide moiety facilitates interactions with catalytic residues in target enzymes (e.g., carbonic anhydrase or histone deacetylases) . Comparative studies of structurally similar triazole derivatives (e.g., ) suggest that substituent positioning (e.g., 2,4-dimethoxy vs. 4-bromo) significantly impacts selectivity and potency.

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

  • NMR (1H/13C) : Resolve proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirm triazole/oxazole ring connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₂₈H₂₈N₆O₆) and detect isotopic patterns for bromine/fluorine analogs .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with methanol/water gradients .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions, as demonstrated in triazole-containing analogs (e.g., ) .

Advanced: How can synthetic yield be optimized given its low aqueous solubility?

  • Flow Chemistry : Use continuous-flow reactors (e.g., ) to improve mixing and reduce side reactions during azide-alkyne cycloaddition steps .
  • Co-Solvent Systems : Employ DMF:DMSO (4:1) to enhance solubility during purification.
  • Derivatization : Introduce temporary solubilizing groups (e.g., tert-butoxycarbonyl) on the carboxamide, later removed via acidolysis .
  • Design of Experiments (DoE) : Apply response surface methodology to optimize temperature, solvent ratio, and catalyst loading (e.g., ytterbium triflate in ) .

Advanced: How to address contradictions in reported enzyme inhibition data?

  • Assay Standardization : Control variables like buffer pH (e.g., Tris-HCl vs. HEPES) and incubation temperature, which affect triazole-mediated hydrogen bonding .
  • Orthogonal Assays : Compare inhibition in fluorometric (e.g., fluorescein diacetate hydrolysis) and radiometric formats to rule out fluorescence quenching artifacts.
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to distinguish competitive vs. allosteric inhibition .
  • Structural Dynamics : Use molecular dynamics simulations to assess conformational flexibility of the oxazole-methyl group, which may alter binding in different enzyme isoforms .

Basic: What enzymatic targets are most relevant for this compound?

  • Carbonic Anhydrase IX/XII : Triazole-carboxamides inhibit tumor-associated isoforms via zinc-coordination (see for analogous compounds) .
  • Histone Deacetylases (HDACs) : Methoxy groups mimic lysine’s ε-amino group, enabling binding to HDAC active sites .
  • Phosphodiesterases (PDEs) : The oxazole ring’s rigidity may stabilize interactions with PDE catalytic domains, as seen in .

Advanced: What strategies minimize off-target effects in cellular models?

  • CRISPR-Cas9 Knockouts : Validate target specificity by comparing cytotoxicity in wild-type vs. HDAC/PDE-knockout cell lines .
  • Thermal Proteome Profiling (TPP) : Identify off-target proteins by monitoring thermal stability shifts across the proteome after compound treatment .
  • Metabolomic Profiling : Track changes in ATP/NADH levels to rule out mitochondrial toxicity from the oxazole moiety .

Basic: How to design SAR studies for derivatives of this compound?

  • Core Modifications : Replace the triazole with tetrazole (synthesized via Huisgen cycloaddition; ) to assess electronic effects .
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl rings to test π-stacking efficiency (see for methoxy analog comparisons) .
  • Bioisosteric Replacement : Substitute the carboxamide with sulfonamide (e.g., ) to evaluate hydrogen-bonding versatility .

Advanced: How to resolve discrepancies in cytotoxicity data across cell lines?

  • P-Glycoprotein Inhibition Assays : Test whether efflux pumps (e.g., MDCK-MDR1 cells) reduce intracellular concentrations in resistant lines .
  • Redox Cycling Assays : Measure ROS generation via DCFH-DA to determine if the oxazole ring contributes to oxidative stress .
  • Transcriptomic Analysis : Use RNA-seq to identify overexpression of detoxification enzymes (e.g., glutathione S-transferase) in less sensitive cell lines .

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